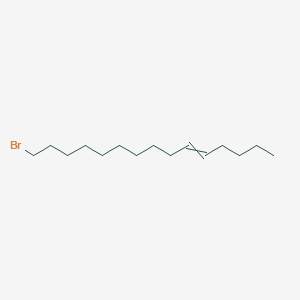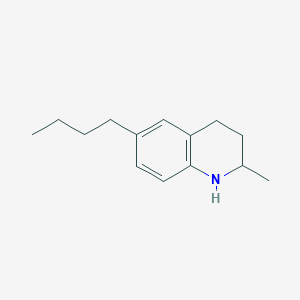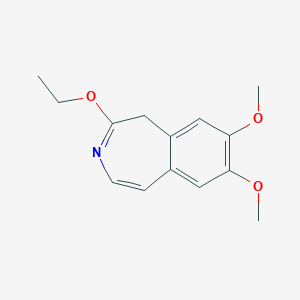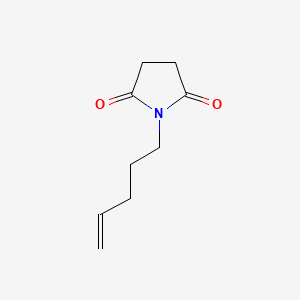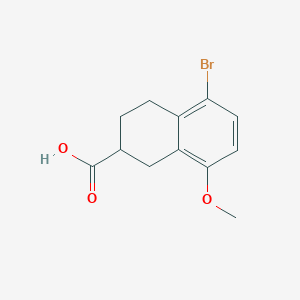![molecular formula C14H9Br2N B14366914 2-[Dibromo(phenyl)methyl]benzonitrile CAS No. 90292-84-5](/img/structure/B14366914.png)
2-[Dibromo(phenyl)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Dibromo(phenyl)methyl]benzonitrile is an organic compound with the molecular formula C14H9Br2N It is a derivative of benzonitrile, characterized by the presence of two bromine atoms and a phenyl group attached to the benzylic position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Dibromo(phenyl)methyl]benzonitrile typically involves the bromination of benzonitrile derivatives. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using ionic liquids as solvents, can be employed to reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[Dibromo(phenyl)methyl]benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products:
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Benzyl ketones or benzoic acids.
Reduction: Benzylamines.
Wissenschaftliche Forschungsanwendungen
2-[Dibromo(phenyl)methyl]benzonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[Dibromo(phenyl)methyl]benzonitrile involves its interaction with various molecular targets. The bromine atoms and nitrile group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Benzonitrile: A simpler analog without the bromine atoms, used as a solvent and chemical intermediate.
2-(Bromomethyl)benzonitrile: A related compound with only one bromine atom, used in similar applications.
Uniqueness: 2-[Dibromo(phenyl)methyl]benzonitrile is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for more diverse chemical transformations compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
90292-84-5 |
|---|---|
Molekularformel |
C14H9Br2N |
Molekulargewicht |
351.04 g/mol |
IUPAC-Name |
2-[dibromo(phenyl)methyl]benzonitrile |
InChI |
InChI=1S/C14H9Br2N/c15-14(16,12-7-2-1-3-8-12)13-9-5-4-6-11(13)10-17/h1-9H |
InChI-Schlüssel |
QTXOTUPDBRURAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2C#N)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy-](/img/structure/B14366832.png)
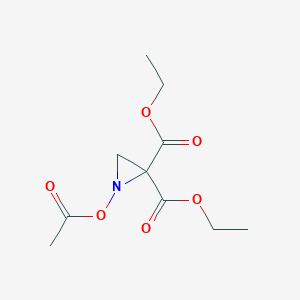
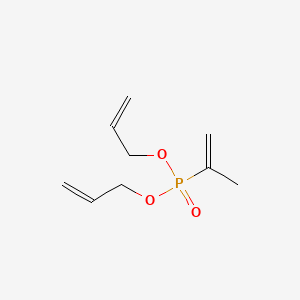
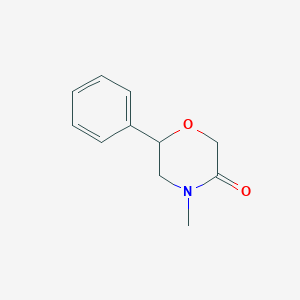
![N-{[3-(Aminomethyl)phenyl]methyl}-N'-phenylurea](/img/structure/B14366864.png)
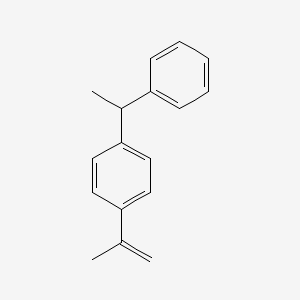
![2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14366872.png)
![N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14366876.png)
![3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene](/img/structure/B14366882.png)
